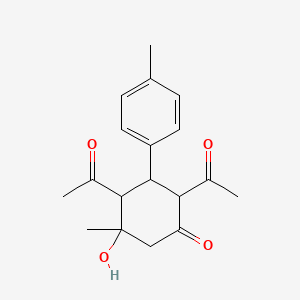

Cyclohexanone, 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-methylphenyl)-

Description

Cyclohexanone, 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-methylphenyl)- (molecular formula: C₁₆H₁₉NO₄; average mass: 289.331 g/mol) is a polyfunctional cyclohexanone derivative with acetyl, hydroxyl, and 4-methylphenyl substituents . The compound lacks defined stereocenters, which simplifies its stereochemical analysis but may limit its chiral applications. It is synthesized via base-catalyzed aldol condensation reactions, as demonstrated in procedures involving acetyl acetone and substituted aldehydes in dimethyl sulfoxide (DMSO) with piperidine catalysis . The structural complexity arises from its multiple substituents, which influence its reactivity, tautomerism, and intermolecular interactions.

Properties

CAS No. |

71954-38-6 |

|---|---|

Molecular Formula |

C18H22O4 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

2,4-diacetyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexan-1-one |

InChI |

InChI=1S/C18H22O4/c1-10-5-7-13(8-6-10)16-15(11(2)19)14(21)9-18(4,22)17(16)12(3)20/h5-8,15-17,22H,9H2,1-4H3 |

InChI Key |

OVSACNJGYGVYJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)C)(C)O)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Conventional Thermal Method

In a standard procedure, equimolar amounts of 4-methylbenzaldehyde and acetonyl acetone are dissolved in ethanol with piperidine (2–5 mol%) as a base catalyst. The mixture is refluxed for 3–4 hours, followed by cooling and recrystallization from ethanol to yield the product as colorless crystals.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Catalyst | Piperidine (2–5 mol%) |

| Temperature | Reflux (~78°C) |

| Time | 3–4 hours |

| Yield | 70–85% |

Mechanistic Insight:

Piperidine deprotonates the active methylene group of acetonyl acetone, generating an enolate that nucleophilically attacks the carbonyl carbon of 4-methylbenzaldehyde. Subsequent cyclization and dehydration yield the cyclohexanone framework.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the aldol condensation. A mixture of 4-methylbenzaldehyde, acetonyl acetone, and piperidine in ethanol is irradiated at 160 W for 2–3 minutes , achieving comparable yields (75–88%) to the conventional method.

Advantages Over Conventional Method:

-

Time Reduction: Reaction completes in minutes vs. hours.

-

Energy Efficiency: Lower thermal energy input.

-

Purity: Reduced side-product formation due to uniform heating.

Oxidation of Cyclohexanol Precursors

A patent method for synthesizing 4-substituted cyclohexanones proposes oxidizing 4-substituted cyclohexanols using oxygen-containing gases (e.g., air or O₂) in the presence of a catalyst. Although this method targets 4-substituted derivatives, it provides insights into oxidation strategies that could adapt to the 3-(4-methylphenyl) analog.

| Parameter | Value |

|---|---|

| Oxidizing Agent | O₂ or air |

| Catalyst | Transition metal oxides |

| Temperature | 80–120°C |

| Pressure | 1–5 atm |

| Yield | 80–90% |

Adaptability Considerations:

-

If a cyclohexanol precursor with the 3-(4-methylphenyl) group is accessible, this method could oxidize the alcohol to the ketone.

-

Challenges include ensuring regioselectivity and avoiding over-oxidation of acetyl groups.

Purification and Characterization

Recrystallization

The crude product from aldol condensation is purified via recrystallization from ethanol, yielding high-purity crystals (>95% by HPLC).

Chemical Reactions Analysis

2,4-Diacetyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or hydrocarbons .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it may serve as a model compound for studying enzyme interactions and metabolic pathways. In medicine, its derivatives could potentially be explored for therapeutic purposes. Additionally, in the industrial sector, it might be utilized in the development of new materials or chemical processes .

Mechanism of Action

The mechanism of action of 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes or receptors. These interactions can influence biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

2,4-Diacetyl-3-(3'-Nitrophenyl)-5-hydroxy-5-methylcyclohexanone

- Molecular Formula : C₁₇H₁₈N₂O₆ .

- Key Differences : The 3-nitrophenyl group introduces strong electron-withdrawing effects, enhancing electrophilic reactivity. In contrast, the 4-methylphenyl substituent in the target compound provides steric bulk and electron-donating properties.

- Structural Insights: Single-crystal X-ray diffraction (XRD) reveals a triclinic system (space group P2₁/m) with enol tautomerism dominating in the solid state . This tautomerism is critical for metal coordination, as demonstrated in its selective complexation with Fe(III) ions for analytical applications .

5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexanone

Diarylpentanoid Analogues (e.g., MS49)

- Molecular Formula: C₂₁H₁₈F₂O (for 2,6-bis(3-fluorobenzylidene)cyclohexanone) .

- Key Differences : The α,β-unsaturated ketone system in MS49 enables conjugation and antioxidant activity, unlike the saturated acetyl groups in the target compound. Such structural differences impact applications in medicinal chemistry .

Table 1: Structural and Physical Property Comparison

*Estimated based on analogous structures.

Tautomerism and Solid-State Behavior

The enol tautomer is stabilized in the 3-nitrophenyl derivative due to resonance with the nitro group, enabling robust Fe(III) coordination . In contrast, the target compound’s tautomeric equilibrium may favor the keto form due to steric hindrance from the 4-methylphenyl group, though this requires further validation via XRD.

Biological Activity

Cyclohexanone, 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-methylphenyl)- (CAS No. 71954-38-6), is a synthetic compound with potential biological activities. This article reviews its biological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 302.365 g/mol

- LogP : 2.2128

- PSA (Polar Surface Area) : 71.44 Ų

Antiproliferative Effects

Research has indicated that cyclohexanone derivatives exhibit significant cytotoxicity against various cancer cell lines. The compound's structure allows for interactions with cellular mechanisms that lead to apoptosis (programmed cell death).

- Mechanisms of Action :

- Induction of apoptosis through caspase activation.

- Inhibition of cell proliferation via interference with the cell cycle.

- Generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.

Case Studies

A study by Petronzi et al. explored the cytotoxic effects of cyclohexanone derivatives on human melanoma cells, demonstrating that these compounds could induce apoptosis in a time-dependent manner, mediated by caspase activation and PARP cleavage .

Another investigation focused on the structure-activity relationship (SAR) of cyclohexanone derivatives, revealing that modifications to the alkyl chains significantly enhanced bioactivity against tumor cells .

Table 1: Summary of Biological Activities

Research Findings

The compound's structural features contribute to its biological activity. The presence of hydroxyl and acetyl groups enhances its interaction with biological targets. The studies suggest that compounds similar to cyclohexanone can be developed as potential anticancer agents due to their ability to induce apoptosis selectively in cancer cells while sparing normal cells.

Q & A

Q. What are the optimized synthetic routes for 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexanone, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The compound is synthesized via a Claisen-Schmidt condensation between acetylacetone and substituted benzaldehyde derivatives. Key parameters include:

- Catalyst : Piperidine (20 mol%) in ethanol or DMSO, which accelerates enolization and aldol addition .

- Solvent : Ethanol or DMSO; DMSO enhances reaction rates due to higher polarity but may require reflux .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 3-nitrophenyl derivatives) reduce yields compared to electron-donating groups (e.g., methyl in 4-methylphenyl) due to steric and electronic factors .

Q. Optimization Strategies :

- Temperature : Room temperature (for ethanol) vs. reflux (for DMSO).

- Purification : Column chromatography using ethyl acetate/petroleum ether (60–70% recovery) .

| Condition | Ethanol (Room Temp) | DMSO (Reflux) |

|---|---|---|

| Yield | 63% | 70–75% |

| Reaction Time | 3 days | 10 hours |

Q. How is the crystal structure of this compound determined, and what software tools are essential for structural validation?

Methodological Answer:

- X-ray Diffraction (XRD) : Triclinic system with space group P21/m (unit cell: a = 8.13 Å, b = 8.81 Å, c = 13.62 Å; α = 99.09°, β = 92.83°, γ = 104.97°) . The enol tautomer is confirmed via hydrogen bonding between the hydroxyl and carbonyl groups .

- Software :

- Validation : Use PLATON or checkCIF to validate geometry, detect twinning, and ensure ADPs are within acceptable ranges .

Q. What spectroscopic and computational methods confirm tautomeric forms (keto-enol) in this cyclohexanone derivative?

Methodological Answer:

- FT-IR : Strong O–H stretch (~3200 cm⁻¹) and conjugated C=O stretches (~1650–1700 cm⁻¹) indicate enol dominance .

- ¹H NMR : Absence of a ketone proton and presence of a deshielded hydroxyl proton (δ 12–14 ppm) .

- XRD : Direct evidence of enol form via intermolecular H-bonding networks .

- DFT Calculations : Compare experimental vs. computed bond lengths (e.g., C–O vs. C=C) to validate tautomeric stability .

Advanced Research Questions

Q. How does this compound act as a ligand in metal complexation, and what analytical applications arise from its ternary complexes?

Methodological Answer:

- Iron(III) Complexation : Forms a 1:1:1 ternary complex with Fe³⁺ and 1,10-phenanthroline, detected via UV-Vis at λₘₐₓ = 510 nm (ε = 1.2 × 10⁴ L mol⁻¹ cm⁻¹). Used for trace Fe³⁺ quantification in fruits (LOD = 0.02 ppm) .

- Rhodium(III) Macrocycles : Self-assembles into hexanuclear complexes with [Cp*Rh]³⁺ corners. Anion size (OTf⁻ vs. BF₄⁻) dictates nuclearity (6 vs. 4 Rh centers). Characterized via SC-XRD and ¹H NMR .

Q. How can crystallographic software resolve contradictions in anisotropic displacement parameters (ADPs) for disordered methyl groups?

Methodological Answer:

Q. What strategies enable the use of this compound in supramolecular self-assembly, and how do counterions influence structural outcomes?

Methodological Answer:

Q. How are computational models validated against experimental data for predicting reaction kinetics or structural properties?

Methodological Answer:

- Kinetic Modeling : For photocatalytic applications, use nonlinear regression (e.g., Levenberg-Marquardt algorithm) to fit light intensity vs. cyclohexanone production rates. Validate with R² > 0.98 and MAE < 5% .

- Molecular Dynamics (MD) : Simulate H-bonding networks in enol tautomers using AMBER force fields. Compare simulated vs. XRD bond lengths (e.g., O···O distance: 2.65 Å experimental vs. 2.70 Å simulated) .

Q. What validation protocols ensure reproducibility in synthetic and crystallographic studies of this compound?

Methodological Answer:

- Synthetic Reproducibility :

- Crystallographic Reproducibility :

Data Contradiction Analysis Example

Issue : Conflicting reports on enol vs. keto dominance in XRD studies.

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.